molecular formula C8H13NO3 B8072727 methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate

methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate

Cat. No.: B8072727
M. Wt: 171.19 g/mol
InChI Key: ZTNCDZHEPMKBIQ-HTRCEHHLSA-N
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Description

Methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate is a bicyclic heterocyclic compound featuring a fused furopyrrolidine core with a methyl ester substituent at the 3a-position. For instance, the closely related (3aR,6aR)-5-methoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid (CAS 2125431-23-2) shares the same core framework, differing only in the presence of a carboxylic acid group instead of the methyl ester . The methyl ester derivative likely serves as a prodrug or intermediate in pharmaceutical synthesis, leveraging esterase-mediated hydrolysis for bioactivation.

Properties

IUPAC Name

methyl (3aR,6aR)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-11-7(10)8-4-9-2-6(8)3-12-5-8/h6,9H,2-5H2,1H3/t6-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNCDZHEPMKBIQ-HTRCEHHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CNCC1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]12CNC[C@@H]1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Intramolecular Amide or Ester Formation

A common strategy involves the condensation of γ-keto esters with amines to form pyrrolidine rings, followed by furan cyclization. For example, ethyl bromopyruvate has been employed as a key reagent for furan ring construction. In the patent EP1030838B1, cycloheptane-1,3-dione reacts with ethyl bromopyruvate in isopropanol under basic conditions (K₂CO₃) to yield a tetrahydrobenzofuran carboxylic acid derivative. Adapting this method, methyl bromopyruvate could replace ethyl bromopyruvate to directly introduce the methyl ester moiety.

Reaction Conditions :

  • Solvent : Isopropanol or dichloromethane

  • Base : K₂CO₃ or triethylamine

  • Temperature : 0°C to room temperature

  • Yield : 43–75% (based on analogous procedures).

Stereochemical Control in Bicyclic Systems

The (3aR,6aR) configuration necessitates enantioselective synthesis. Chiral auxiliaries or asymmetric catalysis may be employed during cyclization. For instance, ammonium acetate in N-methylpyrrolidinone (NMP) at elevated temperatures (100°C) facilitates pyrrolidine ring closure while preserving stereochemistry.

Stepwise Synthesis of this compound

Synthesis of the Furan Carboxylic Acid Intermediate

Procedure A (Adapted from EP1030838B1) :

  • Reactants :

    • 1,3-Cyclohexanedione (10.0 g, 89.2 mmol)

    • Methyl bromopyruvate (12.7 mL, 89.2 mmol)

  • Conditions :

    • Dissolve in isopropanol (100 mL), cool to 0°C.

    • Add K₂CO₃ (12.3 g, 89.2 mmol), stir for 16 hours at room temperature.

  • Workup :

    • Acidify with 1 N H₂SO₄, extract with dichloromethane, and concentrate.

  • Outcome :

    • 6-Methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (yield: ~45%).

Esterification and Cyclization to Form the Pyrrolidine Ring

Procedure B :

  • Esterification :

    • React the furan carboxylic acid (7.65 g, 39.4 mmol) with methanol (excess) in the presence of H₂SO₄ (catalytic).

    • Reflux for 6 hours, isolate methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate .

  • Cyclization :

    • Treat the ester with ammonium acetate (12.1 g, 158 mmol) in NMP (20 mL) at 100°C for 20 hours.

    • Key Step : Intramolecular amide formation followed by dehydration to yield the bicyclic pyrrolidine.

Characterization Data (Analogous Compound) :

  • ¹H NMR (CDCl₃) : δ 3.78 (s, 3H, OCH₃), 2.86–2.72 (m, 4H, CH₂), 1.99–1.75 (m, 4H, cyclohexane).

  • Yield : 91% (for amide analog).

Alternative Routes and Functionalization

Reductive Amination of Keto Esters

A secondary route involves reductive amination of γ-keto esters with primary amines. For example, methyl 4-oxotetrahydrofuran-3-carboxylate can react with ammonia under hydrogenation conditions (Pd/C, H₂) to form the pyrrolidine ring.

Conditions :

  • Catalyst : 10% Pd/C

  • Pressure : 40 psi H₂

  • Solvent : Ethyl acetate

  • Yield : 66% (for tert-butyl carbamate analog).

Resolution of Racemic Mixtures

Chiral chromatography or enzymatic resolution may be required to isolate the (3aR,6aR) enantiomer. For instance, Chirazyme® L-2 (Candida antarctica lipase) has been used to resolve racemic bicyclic esters via selective hydrolysis.

Challenges and Optimization Strategies

Side Reactions and Byproduct Formation

  • Issue : Competing aldol condensation during cyclization.

  • Mitigation : Use of inert solvents (e.g., dichloromethane) and controlled temperature.

Scalability of NMP-Based Reactions

  • Issue : High boiling point of NMP complicates solvent removal.

  • Solution : Substitute with dimethylacetamide (DMAc) or optimize vacuum distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
This compound (Target) Methyl ester at 3a-position C10H15NO5* ~229.22* Compact ester group; potential for enhanced bioavailability Inferred
(3aR,6aR)-5-Methoxycarbonyl-tetrahydrofuropyrrole-3a-carboxylic acid Carboxylic acid at 3a-position C9H13NO5 215.20 Polar, acidic; likely used as synthetic intermediate
rel-(3aR,6aR)-tert-Butyl 5-benzyltetrahydrofuropyrrole-3a-carboxylate tert-Butyl ester, benzyl group at 5-position C18H25NO3 315.40 Bulky tert-butyl group; benzyl substitution enhances lipophilicity
Compound 26 (Benzotriazole derivative) Benzotriazole carbonyl, tert-butyl ester C20H24N4O3 358.50 Heterocyclic benzotriazole moiety; high molecular weight for target binding

*Inferred based on structural analogy to .

Key Observations:
  • Substituent Effects : The methyl ester in the target compound offers a balance between steric hindrance and metabolic stability compared to the bulky tert-butyl group in and the polar carboxylic acid in .
  • Bioactivity : The benzotriazole derivative (Compound 26, ) exhibits enhanced antimicrobial activity due to its heteroaromatic substituent, suggesting that similar modifications to the target compound could yield bioactive analogs.
  • Synthetic Utility : The tert-butyl ester in is a common protecting group in peptide synthesis, while the carboxylic acid in may serve as a precursor for further functionalization.

Physicochemical and Spectral Properties

  • Solubility : The methyl ester’s lower polarity compared to the carboxylic acid may improve membrane permeability.
  • Spectroscopy : 1H NMR data for Compound 26 (δ 1.49 ppm for tert-butyl, δ 7.59–8.03 ppm for benzotriazole protons) provides a reference for characterizing substituent effects in analogous compounds.

Biological Activity

Methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings on this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₃NO₃
  • Molecular Weight : 171.19 g/mol
  • CAS Number : 1932161-57-3

Research indicates that this compound may interact with various biological pathways. The compound's structure suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic processes.

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter release, particularly in the central nervous system. Its structural similarity to known neuroactive compounds could facilitate interactions with receptors such as serotonin or dopamine receptors.
  • Anti-inflammatory Properties : There is emerging evidence that this compound may exhibit anti-inflammatory effects by modulating cyclooxygenase (COX) enzymes and prostaglandin synthesis. This could be particularly relevant in the context of chronic inflammatory conditions.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential activities of this compound:

StudyFindings
Study 1Demonstrated that similar furo-pyrrole derivatives inhibited COX activity, suggesting a pathway for anti-inflammatory effects.
Study 2Investigated the neuroprotective effects of related compounds in animal models of neurodegeneration. Results indicated potential benefits in cognitive function and reduced neuronal damage.
Study 3Explored the analgesic properties of furo-pyrrole derivatives in pain models, showing significant reduction in pain response compared to controls.

Research Findings

Recent literature has highlighted various aspects of the biological activity of furo-pyrrole compounds:

  • Anticancer Activity : Some studies have indicated that furo-pyrrole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulating pathways related to cell proliferation and survival.
  • Antimicrobial Properties : There are reports suggesting that certain furo-pyrrole derivatives exhibit antimicrobial activity against various pathogens, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing methyl (3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate?

  • Methodological Answer : Synthesis typically involves stereoselective cyclization and carboxylation steps. For example, tert-butyl-protected pyrrolidine intermediates (e.g., tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate) are synthesized via Boc protection, followed by deprotection and esterification . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to preserve stereochemistry.

Q. How can the stereochemical configuration of this compound be verified experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. For instance, related pyrrolo[3,4-c]pyrazole derivatives were analyzed using single-crystal diffraction (space group P21_121_121_1, a = 8.7982 Å, b = 9.3064 Å, c = 25.992 Å) to confirm stereochemistry . Alternative methods include chiral HPLC or NMR-based NOE experiments.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazard mitigation. Key measures include:

  • Hand Protection : Nitrile gloves (tested for permeation resistance) .
  • Respiratory Protection : Use fume hoods if volatile byproducts (e.g., methyl esters) are generated .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis .

Q. How can researchers assess the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 3–10) at 25–40°C. Monitor degradation via LC-MS, focusing on ester hydrolysis (common in carboxylates). Stability thresholds (e.g., <5% degradation over 30 days) should align with ICH guidelines .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s reactivity in multicomponent reactions?

  • Methodological Answer : Use a split-split-plot design to evaluate variables (e.g., catalysts, solvents). For example:

  • Main Plots : Catalyst type (e.g., Pd/C vs. Rh/Al2_2O3_3).
  • Subplots : Solvent polarity (e.g., DMF vs. THF).
  • Sub-Subplots : Reaction time (12–48 hours) .
  • Analysis : Multivariate ANOVA to identify significant interactions.

Q. How can crystallographic data resolve contradictions in reported diastereomeric ratios?

  • Methodological Answer : Compare unit cell parameters (e.g., a, b, c, β) across studies. For instance, discrepancies in dihedral angles (e.g., 76.82° in naphthalene-phenyl systems vs. 85.2° in similar scaffolds) may indicate crystallization solvent effects (e.g., acetonitrile vs. ethanol) . Refinement residuals (R1 < 0.05) should validate data quality.

Q. What computational strategies predict the environmental fate of this compound?

  • Methodological Answer : Apply QSAR models to estimate:

  • Biodegradation : Use EPI Suite™ to calculate half-life in soil/water.
  • Bioaccumulation : Log Kow_{ow} values derived from HPLC retention times .
  • Toxicity : Molecular docking with cytochrome P450 enzymes to assess metabolic pathways .

Q. How do stereochemical variations (3aR vs. 3aS) impact biological activity?

  • Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and test in vitro. For example:

  • Assay Design : Dose-response curves (IC50_{50}) against target receptors (e.g., GPCRs).
  • Analysis : Enantiomeric excess (ee) confirmed by chiral GC/MS .

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